molecular formula C27H28NOP B8136073 (S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole

(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B8136073
M. Wt: 413.5 g/mol
InChI Key: MNMYEHCIHFXGHU-RUZDIDTESA-N
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Description

(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. This compound is notable for its application in asymmetric catalysis, where it facilitates enantioselective reactions. The presence of both phosphine and oxazoline groups in its structure allows it to coordinate effectively with transition metals, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative.

    Introduction of the Phosphine Group: The diphenylphosphanyl group is introduced via a substitution reaction, often using a halide precursor.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole undergoes several types of chemical reactions:

    Coordination with Transition Metals: This is the primary reaction, where the compound forms complexes with metals like palladium, platinum, and rhodium.

    Oxidation and Reduction: The phosphine group can undergo oxidation to form phosphine oxides.

    Substitution Reactions: The oxazoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Coordination Reactions: Typically carried out in inert atmospheres using solvents like dichloromethane or toluene.

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.

Major Products

    Metal Complexes: These are the primary products when the compound coordinates with transition metals.

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Oxazolines: Result from nucleophilic substitution reactions.

Scientific Research Applications

(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole has several scientific research applications:

    Asymmetric Catalysis: Used as a ligand in enantioselective hydrogenation, hydroformylation, and cross-coupling reactions.

    Medicinal Chemistry:

    Material Science: Used in the preparation of chiral materials for advanced technological applications.

Mechanism of Action

The mechanism by which (S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole exerts its effects involves:

    Coordination with Metal Centers: The phosphine and oxazoline groups coordinate with metal centers, forming stable complexes.

    Activation of Substrates: These metal complexes activate substrates for enantioselective reactions.

    Chiral Induction: The chiral environment provided by the ligand induces asymmetry in the reaction products.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-diphenylphosphinophenyl)ether
  • Bis[2-(diphenylphosphino)phenyl] ether oxide

Uniqueness

(S)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is unique due to its combination of a chiral oxazoline ring and a diphenylphosphanyl group, which provides both steric and electronic properties essential for high enantioselectivity in catalytic reactions. This dual functionality is not commonly found in similar compounds, making it a valuable ligand in asymmetric synthesis.

Properties

IUPAC Name

[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h2-3,6-11,14-19,21,25H,1,4-5,12-13,20H2/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMYEHCIHFXGHU-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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